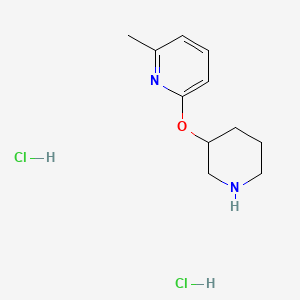

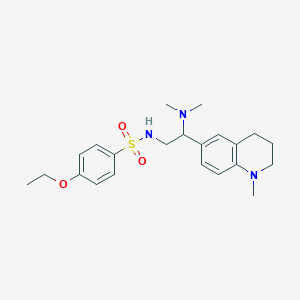

((2S,4S)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,4S)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It is a chiral compound with a molecular formula of C6H13NO2·HCl and a molecular weight of 181.64 g/mol. MEM is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Surface Site Probing via Methanol Adsorption and Desorption

Research has utilized methanol as a "smart" molecule for studying the surface sites of metal oxide catalysts, such as ceria nanocrystals. This approach involves analyzing the adsorption and desorption of methanol on nanocrystals with well-defined surface planes to understand the nature of surface sites and their role in catalysis processes (Wu et al., 2012).

Catalytic C–C Coupling of Methanol

A groundbreaking application of methanol in scientific research is its use in catalytic C–C coupling reactions. An example includes the iridium-catalyzed direct coupling of methanol and allenes, representing a novel method for constructing complex molecules from simple, renewable feedstocks (Moran et al., 2011).

Investigation of Organic Impurities' Effects

Studies have also explored how organic impurities in methanol impact the formation of hydrocarbons in zeolite catalysts. This research is crucial for understanding and improving the efficiency of processes like the methanol-to-hydrocarbons conversion (Jiang et al., 2006).

Asymmetric Synthesis via Methanol Derivatives

Methanol derivatives have been applied in asymmetric synthesis, showcasing their utility in creating chiral molecules. For instance, the synthesis of α-hydroxy esters via bidentate chelation-controlled alkylation of glycolate enolate is a significant application in this area (Jung et al., 2000).

Photolysis and UV Actinometry Applications

Methanol's role extends into analytical chemistry, where it is used in photolysis studies and as a component in UV actinometry, helping in the quantification of hydroxyl radicals and understanding reaction mechanisms in aqueous solutions (Goldstein et al., 2007).

properties

IUPAC Name |

[(2S,4S)-4-methoxypyrrolidin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJNYGFWGCTQFQ-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](NC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2727143.png)

![6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2727144.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2727145.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2727158.png)

![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2727161.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2727162.png)

![Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2727164.png)